![molecular formula C33H35F2N5O3S B451944 4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE](/img/structure/B451944.png)
4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as difluoromethyl, pyrimidinyl, methoxyphenyl, and quinolinecarboxamide
准备方法
The synthesis of 4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the difluoromethyl pyrimidinyl derivative, followed by the introduction of the methoxyphenyl group through a series of coupling reactions. The final steps involve the formation of the quinolinecarboxamide core and the introduction of the pyridyl group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
化学反应分析
This compound can undergo various types of chemical reactions including:
Oxidation: The methoxyphenyl group can be oxidized under specific conditions to form corresponding quinones.
Reduction: The quinolinecarboxamide core can be reduced to form different derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the quinolinecarboxamide core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Compared to other similar compounds, 4-[3-({[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}METHYL)-4-METHOXYPHENYL]-2,7,7-TRIMETHYL-N-(5-METHYL-2-PYRIDYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
- 4-(Difluoromethyl)-6-methyl-2-pyrimidinyl derivatives
- Methoxyphenyl-substituted quinolines
- Pyridyl-substituted carboxamides These compounds share some structural similarities but differ in their specific functional groups and overall structure, leading to different chemical and biological properties.
属性
分子式 |
C33H35F2N5O3S |
|---|---|
分子量 |
619.7g/mol |
IUPAC 名称 |
4-[3-[[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanylmethyl]-4-methoxyphenyl]-2,7,7-trimethyl-N-(5-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C33H35F2N5O3S/c1-17-7-10-26(36-15-17)40-31(42)27-19(3)38-23-13-33(4,5)14-24(41)29(23)28(27)20-8-9-25(43-6)21(12-20)16-44-32-37-18(2)11-22(39-32)30(34)35/h7-12,15,28,30,38H,13-14,16H2,1-6H3,(H,36,40,42) |
InChI 键 |
HEGZDHXSJVILOC-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CSC5=NC(=CC(=N5)C(F)F)C)C(=O)CC(C3)(C)C)C |
规范 SMILES |
CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=C(C=C4)OC)CSC5=NC(=CC(=N5)C(F)F)C)C(=O)CC(C3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


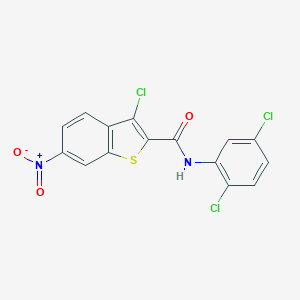
![N'~3~-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOHYDRAZIDE](/img/structure/B451866.png)
![N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B451867.png)
![2-(4-Bromophenoxy)-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B451869.png)
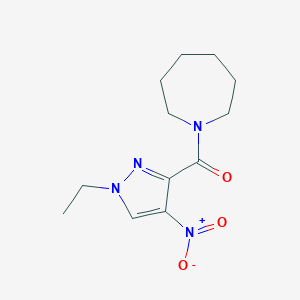
![4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B451873.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propoxybenzamide](/img/structure/B451875.png)
![2-amino-4-[3-({4-nitro-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-5-oxo-1-(3-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B451876.png)
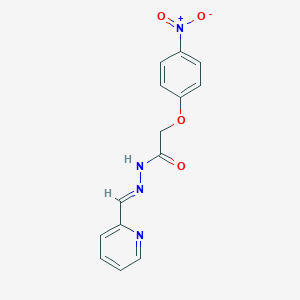
METHANONE](/img/structure/B451878.png)
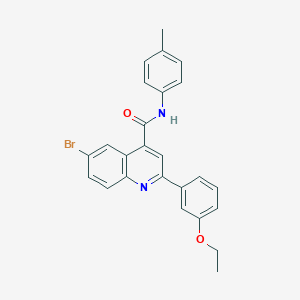
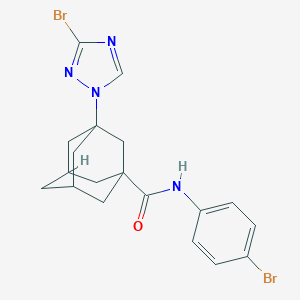
![N-cyclooctyl-5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furamide](/img/structure/B451883.png)
![N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}cyclopropanecarbohydrazide](/img/structure/B451884.png)
